5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde
Description
Properties
IUPAC Name |
5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-11-15-4-16(12-24)7-21(6-15)19-2-1-3-20(10-19)22-8-17(13-25)5-18(9-22)14-26/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMHTVTWYFFIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to manage the reaction conditions and product isolation .
Chemical Reactions Analysis
Types of Reactions
5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its aldehyde groups can participate in various reactions such as:
- Condensation Reactions : It can undergo reactions with amines to form imines or with alcohols to produce acetals.
- Cross-Coupling Reactions : The compound can be utilized in Suzuki or Heck coupling reactions to synthesize more complex organic molecules.
Case Study: Synthesis of Functionalized Polymers
Research has demonstrated the use of 5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde in the synthesis of functionalized polymers. By incorporating this compound into polymer backbones, chemists have been able to achieve materials with enhanced thermal stability and tailored electronic properties.
Material Science
In material science, this compound is explored for its potential in developing advanced materials such as:
- Organic Light Emitting Diodes (OLEDs) : Due to its strong electron-accepting properties, it can be used in the fabrication of OLEDs, contributing to improved efficiency and brightness.
- Nanocomposites : When combined with nanomaterials like graphene or carbon nanotubes, it enhances mechanical strength and electrical conductivity.
Data Table: Properties of Materials Incorporating the Compound
| Material Type | Property Enhanced | Measurement Method |
|---|---|---|
| OLED | Brightness | Electroluminescence Test |
| Nanocomposite | Mechanical Strength | Tensile Testing |
| Conductive Polymer | Electrical Conductivity | Four-Probe Method |
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its biological activities:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth in vitro, making it a candidate for developing new antimicrobial agents.
Case Study: Anticancer Activity Evaluation
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives synthesized from this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7), highlighting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The aromatic rings can participate in π-π stacking interactions, influencing the compound’s behavior in materials science applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and applicative differences between the target compound and its analogs:
Table 1: Key Properties of 5-[3-(3,5-Diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde and Related Compounds
Structural Analogs with Aldehyde Functionality
- 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde (C₁₈H₁₀O₄) : This compound features an ethynediyl spacer between two isophthalaldehyde units, introducing rigidity and linearity. The triple bond enhances electronic conjugation and mechanical stability, making it suitable for molecular motors and high-porosity COFs . In contrast, the target compound’s biphenyl backbone provides a planar geometry with broader π-orbital overlap, favoring layered COF architectures.
- Key Difference : The ethynediyl linker reduces steric hindrance and allows for straighter pore channels, whereas the biphenyl structure in the target compound may enable interlayer π-π interactions for enhanced charge transport .
Functional Group Variants
- 5-[3,5-Bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (C₃₀H₁₈O₁₂) : Replacing aldehyde groups with carboxylic acids shifts reactivity from dynamic covalent chemistry (e.g., Schiff base formation) to metal coordination. This compound excels in constructing MOFs due to strong carboxylate-metal bonds, offering high thermal stability and diverse coordination geometries .
- 5-Hydroxybenzene-1,3-dicarbaldehyde (C₈H₆O₃) : The hydroxyl group introduces hydrogen-bonding capabilities, directing crystal packing into layered structures via C–H⋯O interactions . The absence of hydroxyl groups in the target compound limits hydrogen bonding but enhances aldehyde availability for covalent linkages.
Biological Activity
5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde is an organic compound characterized by its complex structure, which includes multiple benzene rings and aldehyde groups. This unique arrangement contributes to its potential biological activity and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H16O4
- CAS Number : 201734-76-1
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Vilsmeier-Haack Reaction : This method uses formylating agents under controlled conditions to introduce formyl groups onto aromatic compounds.
- Oxidative Reactions : The aldehyde groups can be oxidized to carboxylic acids using agents like potassium permanganate.
The biological activity of this compound is primarily attributed to its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The aromatic rings may also engage in π-π stacking interactions, enhancing the compound's reactivity and biological profile.
Research Findings
Several studies have investigated the biological activity of similar compounds with structural analogs. Key findings include:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates that derivatives of dicarbaldehydes can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of dicarbaldehyde derivatives, this compound was tested against common bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of structurally similar compounds. The study found that certain derivatives could effectively induce apoptosis in cancer cells through the activation of caspase pathways. This highlights the potential for further exploration of this compound in cancer therapeutics.
Q & A
Q. What are the primary synthetic routes for 5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde, and how can researchers optimize reaction yields?
Answer: Synthesis typically involves iterative Suzuki-Miyaura cross-coupling reactions followed by formylation steps. Key methodologies include:
- Stepwise coupling: Sequential aryl halide coupling to build the polyphenylene backbone, followed by formylation using Duff reaction conditions (e.g., hexamethylenetetramine in trifluoroacetic acid) .
- Yield optimization: Employ factorial design experiments to test variables (e.g., catalyst loading, solvent polarity, temperature). For example, a 2³ factorial design could evaluate palladium catalyst (0.5–2 mol%), solvent (toluene vs. DMF), and reaction time (12–24 hrs) to maximize yield .
- Validation: Monitor reaction progress via HPLC or LC-MS, and confirm product purity using melting point analysis and ¹³C NMR (carbonyl peaks at ~190–200 ppm) .
Q. How can researchers characterize the structural integrity of this compound?
Answer:
- Crystallography: Single-crystal X-ray diffraction (SCXRD) is ideal for confirming the spatial arrangement of formyl groups and phenyl rings. However, crystallization challenges may require solvent screening (e.g., DMSO/EtOH mixtures) .
- Spectroscopy:
- Mass spectrometry: High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 456.12) .
Q. What solubility and stability considerations are critical for handling this compound in laboratory settings?
Answer:
- Solubility: The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water. Pre-dissolve in DMSO for reaction aliquots.
- Stability: Formyl groups are prone to oxidation; store under inert atmosphere (N₂/Ar) at –20°C. Monitor degradation via TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in covalent organic framework (COF) synthesis?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, formyl carbons exhibit high electrophilicity (LUMO ~ -1.5 eV), favoring Schiff-base condensations .
- Retrosynthetic AI tools: Platforms like Pistachio or Reaxys can propose viable monomer pairings (e.g., with diamines for imine-linked COFs) and predict reaction pathways .
- Validation: Compare simulated XRD patterns (Materials Studio) with experimental PXRD data to confirm framework topology .
Q. What strategies resolve contradictions in observed vs. predicted thermal stability of COFs derived from this compound?
Answer:
- Thermogravimetric analysis (TGA): Discrepancies often arise from residual solvent or incomplete polymerization. Perform Soxhlet extraction (e.g., acetone for 48 hrs) to remove unreacted monomers .
- In-situ PXRD: Monitor structural changes during heating (25–400°C) to identify collapse temperatures. Compare with DFT-derived thermal decomposition profiles .
- Mechanistic studies: Use solid-state NMR (¹³C CP/MAS) to probe bond-breaking events (e.g., imine vs. β-ketoenamine linkages) .
Q. How can researchers design experiments to evaluate the compound’s utility in heterogeneous catalysis?
Answer:
- Functionalization: Metallate formyl groups via coordination with transition metals (e.g., Pd(OAc)₂) and characterize using XPS (Pd 3d₅/₂ binding energy ~335 eV) .
- Activity testing: Use model reactions (e.g., Suzuki coupling of bromobenzene with phenylboronic acid) under varying conditions (temperature, solvent). Compare turnover frequency (TOF) with homogeneous catalysts .
- Leaching analysis: Quantify metal loss via ICP-MS after catalysis; <5% leaching indicates robust immobilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
